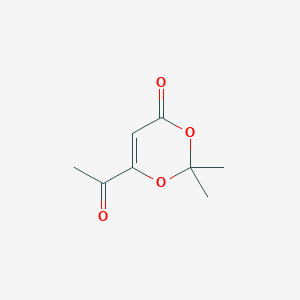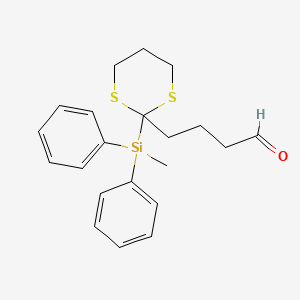
5-Pentadecyl-2-(prop-2-EN-1-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentadecyl-2-(prop-2-en-1-yl)phenol is a chemical compound with the molecular formula C24H40O It is characterized by a phenolic structure with a long pentadecyl chain and a prop-2-en-1-yl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with a pentadecyl halide under basic conditions, followed by the introduction of the prop-2-en-1-yl group through a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a catalyst like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pentadecyl-2-(prop-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Pentadecyl-2-(prop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Prop-2-en-1-yl)phenol: Similar structure but lacks the long pentadecyl chain.
2-Methoxy-4-(prop-1-enyl)phenol: Contains a methoxy group instead of the pentadecyl chain.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Similar long alkyl chain but different functional groups.
Uniqueness
5-Pentadecyl-2-(prop-2-en-1-yl)phenol is unique due to its combination of a long alkyl chain and a phenolic structure with a prop-2-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
| 149247-23-4 | |
Molekularformel |
C24H40O |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
5-pentadecyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-20-23(17-4-2)24(25)21-22/h4,19-21,25H,2-3,5-18H2,1H3 |
InChI-Schlüssel |
KAAMCUBFSDSKJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)




